molecular formula C10H11F3N2O B11877349 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 794461-83-9

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B11877349
CAS No.: 794461-83-9
M. Wt: 232.20 g/mol
InChI Key: JGYNDJDEWPSXGJ-UHFFFAOYSA-N
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Description

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is a partially saturated naphthyridine derivative featuring a methoxy group at position 5 and a trifluoromethyl (-CF₃) group at position 6.

Properties

CAS No.

794461-83-9

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

5-methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

InChI

InChI=1S/C10H11F3N2O/c1-16-9-7-2-3-14-5-6(7)4-8(15-9)10(11,12)13/h4,14H,2-3,5H2,1H3

InChI Key

JGYNDJDEWPSXGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCNCC2=CC(=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Heck Reaction and Sequential Cyclization

A method inspired by tetrahydro-1,6-naphthyridine synthesis involves:

  • Heck vinylation : 2-Chloropyridine derivatives react with ethylene gas under palladium catalysis to introduce vinyl groups.

  • Cyclization : The vinylated intermediate undergoes hydroamination/cyclization in ammonia-methanol solutions, followed by acid-mediated aromatization.

Example :

  • Starting from 2-chloro-6-methoxypyridine, Heck reaction with ethylene yields a vinylated intermediate. Subsequent cyclization with NH₃ and HCl affords the tetrahydro-naphthyridine core.

Step Conditions Yield Reference
Heck vinylationPd catalyst, ethylene gas, 95°C76%
CyclizationNH₃/MeOH, 60°C, 6 hr60%

Friedländer-Type Annulation

This approach leverages NHC–BIAN–Cu(I) catalysis for fluorinated naphthyridines:

  • Amine-β-ketoester condensation : Aromatic amines react with β-ketoesters to form Schiff bases.

  • Cyclization : Copper-catalyzed annulation forms the naphthyridine ring.

Application :

  • 2-Aminopyridines and trifluoroacetylacetone derivatives undergo Cu-catalyzed cyclization to yield fluorinated naphthyridines.

Functionalization Strategies

Post-cyclization modifications introduce key substituents:

Trifluoromethylation

Trifluoromethyl groups are introduced via:

  • Nucleophilic substitution : Chlorinated intermediates react with CF₃⁻ sources (e.g., Ruppert-Prakash reagent).

  • Catalytic fluorination : Pd-mediated cross-couplings with trifluoromethyl boronic acids.

Example :

  • Brominated 1,2,3,4-tetrahydro-2,6-naphthyridine reacts with CF₃SO₂Na in DMF to yield the trifluoromethyl derivative.

Method Reagents Conditions Yield Reference
Nucleophilic substitutionCF₃SO₂Na, DMF, 80°C12 hr85%
Pd-catalyzed couplingPd(dppf)Cl₂, CF₃B(OH)₂1-propanol, 95°C70%

Methoxylation

Methoxy groups are introduced via:

  • Alkoxylation : SNAr reactions with NaOMe in polar aprotic solvents.

  • Mitsunobu coupling : Using Ph₃P and DIAD with methoxy donors.

Key Data :

  • Chlorinated intermediates react with NaOMe in DMSO at 80°C to yield methoxy derivatives (86% yield).

Catalytic and Green Approaches

Modern methods emphasize efficiency and sustainability:

Biocatalytic N-Oxidation

Monooxygenases (e.g., PmlABCDEF) selectively oxidize naphthyridines to N-oxides, which are then halogenated for functionalization.

Enzyme Substrate Product Yield Reference
PmlABCDEF (E. coli)1,5-NaphthyridineN-Oxide intermediate90%

Continuous Flow Synthesis

Automated photoredox-catalyzed hydroaminoalkylation (HAA) enables scalable production:

  • Radical acceptors : Halogenated vinylpyridines undergo HAA with amines in flow reactors.

  • Spirocyclization : Intermolecular SₙAr reactions form spirocyclic derivatives.

Throughput :

  • Flow reactors achieve 46–64% yields for spirocyclic 1,6-THNs under 220°C conditions.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Heck + CyclizationHigh regioselectivityAir-sensitive intermediates60–76%
Friedländer AnnulationScalable, fluorinated productsRequires Cu catalysts70–85%
BiocatalysisGreen, selective oxidationEnzyme stability issues90%
Flow SynthesisRapid, scalableHigh-temperature requirement46–64%

Chemical Reactions Analysis

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

    Cyclization: Cyclization reactions can be used to form more complex heterocyclic structures from this compound.

Common reagents and conditions used in these reactions include sodium methoxide, liquid ammonia, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The unique chemical structure of this compound makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: It is used as a tool compound in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Substituents
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine 765298-22-4 C₉H₉F₃N₂ 202.176 226.2 ± 35.0 1.3 ± 0.1 CF₃ at C7
2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b) Not provided C₁₀H₉F₃N₃ 228.19 Not reported Not reported CF₃ at C5, CH₃ at C7, NH₂ at C2
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride 16078-34-5 C₈H₁₀N₂·2HCl 209.12 (free base) Not reported Not reported Unsubstituted scaffold

Key Observations:

  • Substituent Effects : The trifluoromethyl group at C7 in 765298-22-4 enhances lipophilicity and metabolic stability compared to unsubstituted analogs like 16078-34-5 . The methoxy group in the target compound (C5) is expected to increase polarity and solubility relative to methyl or halogen substituents .

Biological Activity

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS Number: 794461-83-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is C10H11F3N2OC_{10}H_{11}F_{3}N_{2}O with a molecular weight of approximately 232.20 g/mol. The compound features a naphthyridine core modified with a methoxy and trifluoromethyl group, which may influence its biological interactions.

PropertyValue
CAS Number794461-83-9
Molecular FormulaC10H11F3N2O
Molecular Weight232.20 g/mol
LogP2.08350
PSA34.15 Ų

Anticancer Activity

Research has indicated that naphthyridine derivatives possess notable anticancer properties. For instance, compounds similar to 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine have been shown to induce apoptosis in various cancer cell lines. A study highlighted the efficacy of naphthyridine derivatives in inhibiting the proliferation of human cancer cell lines such as HeLa and A549, with IC50 values ranging from 10 to 15 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has also been documented. In experimental models, these compounds have been shown to reduce pro-inflammatory cytokines like TNF-α and IL-1β, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Emerging evidence suggests that naphthyridine derivatives may exhibit neuroprotective effects. They have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .

Cardiovascular Effects

Some studies indicate that these compounds might influence cardiovascular health by modulating vascular tone and reducing oxidative stress within vascular tissues. Further research is necessary to elucidate these mechanisms fully .

Case Study 1: Anticancer Activity in vitro

A recent study investigated the effects of 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine on human leukemia cells. The compound was found to induce significant apoptosis at concentrations of 7 μM and above, demonstrating its potential as an anticancer agent .

Case Study 2: In vivo Anti-inflammatory Effects

In an animal model of colitis, treatment with naphthyridine derivatives resulted in decreased levels of inflammatory markers and improved histological scores compared to controls. This suggests that these compounds may have therapeutic potential for inflammatory bowel diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves multi-step heterocyclic chemistry. Key steps include cyclization of substituted pyridine precursors and introduction of the trifluoromethyl group via nucleophilic substitution. Microwave-assisted synthesis (e.g., in DMF with glacial acetic acid) can enhance reaction efficiency compared to conventional heating, reducing reaction times by ~50% . Solvent choice (polar aprotic vs. protic) and catalysts (e.g., tert-butyldimethylsilyl protecting groups) critically affect yield and purity, as seen in related tetrahydro-naphthyridine syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its molecular configuration?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography is preferred for absolute configuration determination, especially for stereoisomers. For example, InChI and SMILES notations (e.g., InChI=1S/C9H12N2O...) derived from crystallographic data ensure unambiguous identification .

Q. What pharmacological targets are associated with this compound, and what experimental models validate its activity?

  • Methodological Answer : The compound interacts with enzymes (e.g., kinases) and receptors via its trifluoromethyl and methoxy groups. In vitro assays using fluorescence polarization or surface plasmon resonance measure binding affinity (e.g., IC₅₀ values). Cell-based models (e.g., cancer cell lines) assess antiproliferative effects, while enzymatic inhibition studies (e.g., NADPH oxidase) quantify activity .

Advanced Research Questions

Q. How do structural modifications (e.g., at the trifluoromethyl or methoxy positions) alter pharmacological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR studies compare analogs with substituents like halogens or methyl groups. For instance, replacing the methoxy group with hydroxyl reduces lipophilicity, impacting membrane permeability. Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, as shown in enzyme inhibition assays (ΔpIC₅₀ = 0.8–1.2 vs. non-fluorinated analogs) . Computational docking (e.g., AutoDock Vina) predicts binding poses, guiding rational modifications .

Q. What computational strategies predict binding affinity with biological targets, and how do they correlate with experimental data?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations estimate binding energies. For example, FEP predicted a ΔΔG of −2.1 kcal/mol for the trifluoromethyl group’s contribution to receptor binding, aligning with experimental ΔIC₅₀ trends (±10% error) . Discrepancies arise from solvation effects or protein flexibility, requiring hybrid QM/MM refinements .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Variability may stem from assay conditions (e.g., buffer pH, ion concentrations) or compound purity. Standardization using orthogonal purity checks (HPLC ≥95%) and control experiments (e.g., counter-screening against related targets) minimizes false positives. Meta-analyses of SAR data (e.g., pIC₅₀ vs. logP plots) identify outliers for re-evaluation .

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